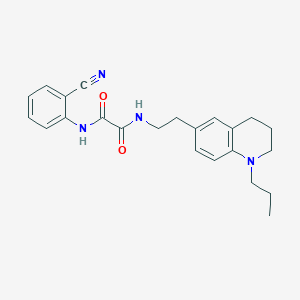

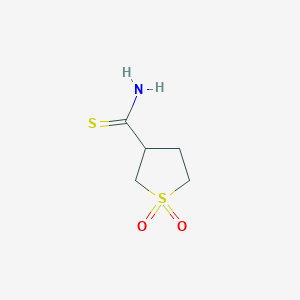

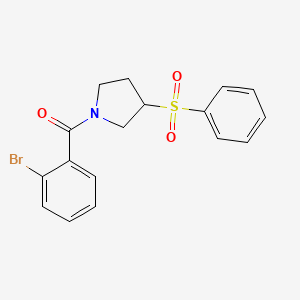

![molecular formula C26H21N3O3S B2442352 N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872208-05-4](/img/structure/B2442352.png)

N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research has identified compounds with a similar structure to N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targeted strategies for cancer treatment. The studies highlight the synthesis of classical and nonclassical antifolates demonstrating significant inhibitory activity against human TS and DHFR, suggesting potential application in antitumor therapy (Gangjee et al., 2008).

Structural Analysis and Conformational Insights

Crystallographic analyses have provided detailed insights into the conformational aspects of similar compounds. These studies reveal the intramolecular interactions and folding conformations that contribute to the compound's biological activity, which could aid in the design of more effective derivatives (Subasri et al., 2016).

Antimicrobial and Antifolate Activities

Another area of application includes the investigation of antimicrobial properties. Some derivatives have been evaluated for their efficacy against Helicobacter pylori, showcasing potent inhibitory activity. This bacterial pathogen is associated with gastric ulcers and cancers, highlighting the potential therapeutic value of these compounds (Carcanague et al., 2002).

Antitumor Activity

Further research into similar compounds has explored their antitumor activities, identifying them as promising candidates for cancer therapy due to their dual inhibitory action on TS and DHFR, as well as their effects on tumor cell growth inhibition (Gangjee et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, also known as IDI1_028426, is the enzyme IDI1 (Isopentenyl-diphosphate Delta isomerase 1) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids .

Mode of Action

N-benzyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide interacts with its target, IDI1, by binding to the active site of the enzyme . This interaction inhibits the enzymatic activity of IDI1, thereby disrupting the conversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP) .

Biochemical Pathways

The inhibition of IDI1 by N-benzyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide affects the mevalonate pathway . This pathway is crucial for the synthesis of isoprenoids, which are key components of various biomolecules such as cholesterol, ubiquinone, and dolichol . By inhibiting IDI1, the compound disrupts the production of these biomolecules, leading to downstream effects on cellular functions.

Result of Action

The molecular and cellular effects of N-benzyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide’s action are primarily due to its inhibitory effect on the enzyme IDI1 . By inhibiting this enzyme, the compound disrupts the mevalonate pathway and the production of isoprenoids . This can lead to a decrease in the levels of biomolecules derived from isoprenoids, potentially affecting various cellular processes such as membrane integrity, protein prenylation, and cell signaling.

Propiedades

IUPAC Name |

N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-17-8-7-11-19(14-17)29-25(31)24-23(20-12-5-6-13-21(20)32-24)28-26(29)33-16-22(30)27-15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWUQQWDYHCYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

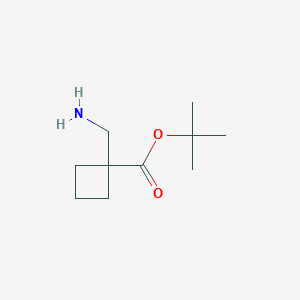

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

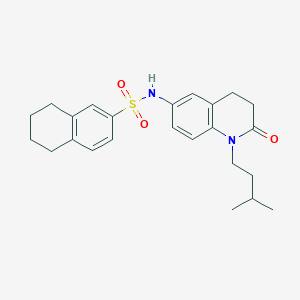

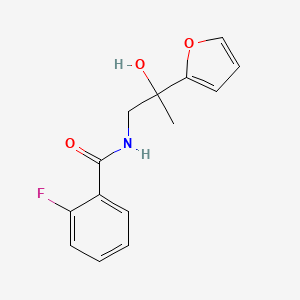

![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)

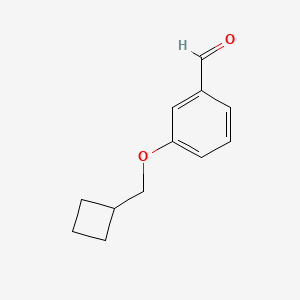

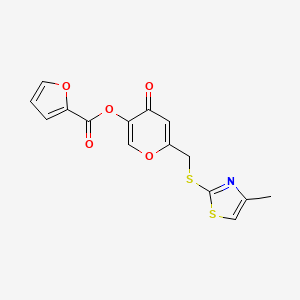

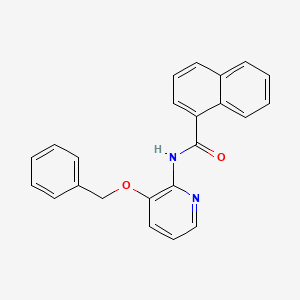

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2442287.png)

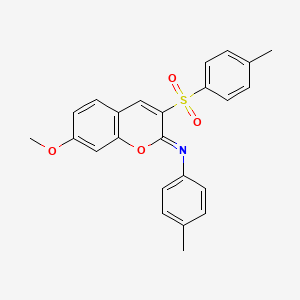

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)